molecular formula C7H6N2O4 B032574 2-Amino-6-nitrobenzoic acid CAS No. 50573-74-5

2-Amino-6-nitrobenzoic acid

Cat. No.: B032574
CAS No.: 50573-74-5
M. Wt: 182.13 g/mol
InChI Key: GGKYLHNARFFORH-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzoic acid is a valuable multifunctional benzoic acid derivative of significant interest in synthetic organic chemistry and materials science research. This compound features a unique molecular architecture where an electron-donating amino (-NH2) group and a strong electron-withdrawing nitro (-NO2) group are ortho and meta to the carboxylic acid functionality, respectively. This arrangement creates a push-pull system that influences its electronic properties, reactivity, and ability to participate in coordination chemistry. Its primary research application is as a key synthetic precursor for the preparation of complex heterocyclic systems, including quinoline, benzimidazole, and quinoxaline derivatives, which are core structures in numerous pharmacologically active compounds and organic materials. The molecule serves as a versatile ligand in coordination chemistry, where the carboxylic acid, amino, and nitro groups can chelate to metal centers, facilitating the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential catalytic or sensing properties. Furthermore, its distinct substitution pattern makes it a candidate for the development of dyes and pigments, as the amino and nitro groups are instrumental in chromophore formation. Researchers also utilize this compound to study intramolecular hydrogen bonding and proton transfer dynamics, making it a compound of interest in physical organic chemistry. The presence of both nucleophilic (amino) and electrophilic (nitro) sites on the same aromatic ring allows for sequential and diverse functionalization, underscoring its utility as a sophisticated building block for constructing complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-nitrobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GGKYLHNARFFORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20198594
Record name Benzoic acid, 2-amino-6-nitro-
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Molecular Weight

182.13 g/mol
Source PubChem
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CAS No.

50573-74-5
Record name 2-Amino-6-nitrobenzoic acid
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Record name Benzoic acid, 2-amino-6-nitro-
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Record name 50573-74-5
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Record name Benzoic acid, 2-amino-6-nitro-
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Advanced Synthetic Methodologies for 2 Amino 6 Nitrobenzoic Acid

Critical Analysis of Established Synthetic Routes

Several conventional methods for the synthesis of 2-amino-6-nitrobenzoic acid have been reported, each with distinct advantages and limitations. google.com These routes often commence from precursors like 2,6-dinitrobenzoic acid, 2-carbamoyl-6-nitrobenzoyl acid, 3-nitrophthalic imidine, or 2-halo-6-nitrobenzoic acids. patsnap.comgoogle.com

One of the primary methods for synthesizing this compound involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid. google.com This process utilizes reducing agents such as sulfides, hydrosulfides, or polysulfides. google.com The reaction is typically performed in a protic solvent system, such as a mixture of alcohol (methanol or ethanol) and water, under reflux conditions. google.com

Table 1: Reaction Parameters for the 2,6-Dinitrobenzoic Acid Method

ParameterDetailsSource(s)
Starting Material 2,6-Dinitrobenzoic acid google.com
Reducing Agents Sulfide, hydrosulfide (B80085), polysulfide (e.g., sodium hydrosulfide) google.com
Solvent System Alcohol (Methanol, Ethanol) and Water google.com
Reaction Temperature 60 °C - 95 °C (typically reflux) google.com
Yield ≥ 85% google.com
Key Feature Single-step transformation google.com
Limitation Starting material is expensive and difficult to obtain patsnap.com

The synthesis of this compound via the 2-carbamyl-6-nitrobenzoyl acid system is recognized as one of the three principal established methods. google.com This route is noted in the literature as a conventional pathway for obtaining the target compound. google.com

Another established route involves the Hofmann degradation of 3-nitro phthalic imidine. google.com This reaction is conducted in an aqueous medium using reagents like sodium hypochlorite (B82951) (clorox) and sodium hydroxide (B78521). google.com This method demonstrates a high yield, reaching up to 88%. google.com Despite the high conversion rate, the practical application of this synthesis is hampered by the challenges in preparing the starting material, 3-nitro phthalic imidine, which is described as difficult to prepare and costly to acquire. google.com

Table 2: Summary of the 3-Nitro Phthalic Imidine Method

ParameterDetailsSource(s)
Starting Material 3-Nitro Phthalic Imidine google.com
Reaction Type Hofmann Degradation google.com
Reagents Sodium Hypochlorite (Clorox), Sodium Hydroxide google.com
Solvent Water google.com
Yield 88% google.com
Limitation Starting material is difficult and expensive to prepare google.com

A widely used and industrially viable method is the aminolysis of a 2-halo-6-nitrobenzoic acid (where the halogen can be F, Cl, Br, or I) with ammonia (B1221849). patsnap.comgoogle.com This reaction is catalyzed by a cuprous catalyst, such as cuprous oxide. patsnap.com The use of a catalyst allows for milder reaction conditions compared to traditional high-temperature and high-pressure ammonolysis, which often leads to side reactions like decarboxylation. patsnap.comgoogle.com

This method is advantageous due to the use of cheap and readily available 2-halo-6-nitrobenzoic acid as a raw material, which significantly reduces production costs. patsnap.comgoogle.com The reaction exhibits a high conversion rate, decreased side reactions, and simple post-treatment operations, resulting in high yields and good product purity. patsnap.comgoogle.com These factors make it particularly suitable for large-scale industrial production. patsnap.com The reaction is typically carried out in an organic solvent, and the pressure is maintained between 0.2 and 3.0 MPa at a temperature of 70 to 150 °C. google.com

Table 3: Industrial Synthesis via 2-Halo-6-nitrobenzoic Acid Aminolysis

ParameterDetailsSource(s)
Starting Material 2-Halo-6-nitrobenzoic acid (X = F, Cl, Br, I) patsnap.comgoogle.com
Reagent Ammonia patsnap.comgoogle.com
Catalyst Cuprous compound (e.g., Cuprous Oxide) patsnap.com
Reaction Conditions 70-150 °C, 0.2-3.0 MPa pressure google.com
Advantages Low-cost raw material, mild conditions, high yield, suitable for industrial scale patsnap.comgoogle.com
Key Improvement Avoids harsh conditions of traditional ammonolysis google.com

Emerging Synthetic Strategies and Innovations

To overcome the limitations of established routes, research has focused on developing novel synthetic strategies. These new methods aim to improve efficiency, reduce the number of steps, and utilize more accessible starting materials.

Vicarious Nucleophilic Substitution (VNS) represents a significant innovation in the synthesis of nitroaromatic compounds. researchgate.netorganic-chemistry.org This methodology allows for the direct nucleophilic replacement of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org A VNS-based approach has been developed for the synthesis of this compound, offering a dramatically shortened synthetic route. researchgate.netlookchem.com

Radiosynthesis of Labeled this compound (e.g., Carbon-14)

The synthesis of isotopically labeled compounds is crucial for their use in metabolic and pharmacokinetic studies. For this compound, the introduction of a carbon-14 (B1195169) (¹⁴C) label is of significant interest for tracking the molecule in biological systems, particularly in the study of metabolism for related compounds like the hepatocarcinogen 2,6-dinitrotoluene (B127279) (2,6-DNT).

The key to this enhanced synthesis is the application of vicarious nucleophilic substitution. researchgate.netacs.org This methodology represents a significant advancement in radiolabeling, allowing for a more direct and higher-yielding pathway to the desired ¹⁴C-labeled product. researchgate.net Carbon-14 itself is typically generated in a nuclear reactor, and the initial building block for organic radiosynthesis is often barium carbonate (Ba[¹⁴C]CO₃). nih.gov This is then converted into more complex reagents for incorporation into organic molecules. nih.gov The development of late-stage carbon isotope labeling techniques is a critical area of research, aiming to reduce the number of steps required for synthesis and improve accessibility to radiolabeled compounds. acs.orgnih.gov

Table 1: Comparison of Synthetic Routes for [benzene-¹⁴C(U)]-2-amino-6-nitrobenzoic acid

Synthetic ApproachNumber of StepsOverall Radiochemical YieldKey MethodologyStarting Material
Traditional Method14Unacceptably lowMulti-step synthesis[¹⁴C(U)]-Benzene
Improved Method432%Vicarious Nucleophilic Substitution[¹⁴C(U)]-Benzene

Industrial Scale Synthesis and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, safety, cost-effectiveness, and process efficiency. Several methods have been developed that are suitable for large-scale manufacturing. google.com

Scalability Considerations for Production

For industrial production, synthetic routes must utilize readily available and inexpensive starting materials while ensuring high yields and purity. google.com Two primary routes have been identified as suitable for large-scale synthesis:

Reduction of 2,6-Dinitrobenzoic Acid: This method involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid. google.com The use of reducing agents like sulfides, hydrosulfides, or polysulfides (e.g., sodium hydrosulfide) in a solvent system such as an alcohol and water mixture is effective. google.com This approach is advantageous due to the availability of the starting material and the potential for high-yield conversion in a batch process, possibly in a one-pot reaction. google.com The reaction is typically carried out at reflux temperature, for instance, between 60°C and 95°C. google.com

Ammonolysis of 2-Halo-6-nitrobenzoic Acid: This process involves reacting a 2-halo-6-nitrobenzoic acid (where the halogen can be F, Cl, Br, or I) with ammonia. patsnap.comgoogle.com The use of a cuprous catalyst, such as cuprous oxide or cuprous iodide, is crucial for this reaction. patsnap.comgoogle.com This method is considered low-cost and features a simple process with fewer side reactions, making it well-suited for industrial production. patsnap.comgoogle.com The reaction is performed in an autoclave under pressure (e.g., 0.7-1.2 MPa) and at elevated temperatures (e.g., 90-105°C). patsnap.com

Key scalability factors include managing reaction pressure and temperature in large reactors, the cost of raw materials (2-halo-6-nitrobenzoic acids are noted as being cheap and easy to obtain), and catalyst efficiency and cost. google.comgoogle.com

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages for the synthesis and subsequent reactions of this compound, primarily in terms of safety and process intensification. figshare.comacs.org While direct continuous flow synthesis of the title compound is a target for process intensification, its application has been demonstrated in reactions where it is used as a starting material.

A notable application is the generation of a reactive aryne intermediate from this compound. figshare.comacs.orgacs.org In a continuous-flow process, isoamyl nitrite (B80452) is synthesized in-line and immediately reacted with this compound to form an energetic diazonium salt. figshare.comacs.org This intermediate then undergoes thermal decomposition to generate the aryne, which is trapped in a Diels-Alder reaction. figshare.comacs.org This approach is significantly safer than batch processing because it minimizes the accumulation of the hazardous isoamyl nitrite and the unstable diazonium salt. figshare.comacs.org The entire reaction time can be reduced to as little as 250 seconds. figshare.comacs.org

This demonstrates the potential for flow chemistry to improve the safety and efficiency of processes involving derivatives of this compound, a key aspect of modern process intensification. figshare.com

Table 2: Safety and Efficiency Gains with Continuous Flow for Aryne Generation

ParameterBatch ProcessContinuous-Flow Process
Hazard Accumulation of dangerous isoamyl nitrite and energetic diazonium saltMinimized accumulation of hazardous intermediates
Reaction Time Significantly longerAs low as 250 seconds
Scalability Limited by safety concernsScaled to produce 242 g (approx. 2.4 g/min )

Purification Techniques (e.g., recrystallization, chromatography)

Achieving high purity is essential for the end-use of this compound, especially in pharmaceutical and fine chemical applications. patsnap.comcymitquimica.com Following synthesis, the crude product undergoes purification to remove unreacted starting materials, by-products, and other impurities.

Recrystallization is the most commonly cited method for the purification of this compound on an industrial scale. patsnap.comgoogle.com This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture and then allowing it to cool, causing the desired compound to crystallize out in a purer form. This method is effective for achieving high purity, often greater than 97% as determined by HPLC. patsnap.com

Commonly used solvent systems for recrystallization include:

Ethyl acetate (B1210297) / Hexane patsnap.com

Ethyl acetate / Petroleum ether patsnap.com

Ethanol (B145695) / Water

Ethyl acetate alone patsnap.com

Methanol (B129727), acetone, or tetrahydrofuran (B95107) are also mentioned as potential solvents. google.com

Chromatography , specifically column chromatography using silica (B1680970) gel with an eluent such as an ethyl acetate/hexane gradient, is also a viable, though less common for bulk production, purification method. For analytical purposes to determine purity, High-Performance Liquid Chromatography (HPLC) is the standard method. patsnap.comsielc.com A typical HPLC setup might use a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid like phosphoric acid or formic acid. sielc.com

Table 3: Common Purification Methods for this compound

Purification MethodTypical Solvents/ConditionsResulting Purity (HPLC)Scale
Recrystallization Ethyl acetate/hexane, Ethyl acetate/petroleum ether> 97%Industrial
Column Chromatography Silica gel, ethyl acetate/hexane gradientHighLaboratory / Small Scale

Chemical Reactivity and Reaction Mechanisms of 2 Amino 6 Nitrobenzoic Acid

Transformations Involving the Amino Group

The amino group (-NH₂) in 2-amino-6-nitrobenzoic acid is a nucleophilic center and an activating group, though its reactivity is modulated by the presence of the electron-withdrawing nitro and carboxylic acid groups. It readily participates in a variety of chemical transformations.

The oxidation of the amino group in aminobenzoic acid derivatives to a nitro group is a known transformation, although it requires strong oxidizing agents. For analogous compounds such as 2-amino-4-bromo-6-nitrobenzoic acid, the amino group can be oxidized to a nitro group. evitachem.com This type of reaction typically involves powerful oxidants capable of converting an aromatic amine into a nitro functionality, leading to the formation of 2,6-dinitrobenzoic acid.

The carboxylic acid function of this compound can undergo amidation or peptide coupling reactions to form amide bonds. This transformation is crucial for synthesizing more complex molecules, including peptides and other bioactive compounds. researchgate.netnih.gov The reaction involves the activation of the carboxylic acid group, typically using a coupling reagent, to make it susceptible to nucleophilic attack by an amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and prevent racemization. nih.gov The process generally involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the incoming amine to yield the desired amide.

Derivatives of related nitrobenzoic acids, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), have been shown to be effective reagents for peptide bond formation, highlighting the utility of this class of compounds in amidation chemistry. nih.govelsevierpure.comacs.org These reactions proceed under mild conditions and often provide high yields with minimal racemization, which is critical in peptide synthesis. nih.govnih.gov

The amino group of this compound can be acylated to form amides. This reaction is a common strategy in organic synthesis, often employed to protect the amino group before carrying out other transformations on the molecule, such as nitration. Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. For instance, acetylation with acetic anhydride can be used to form the corresponding acetamido derivative. This protection strategy prevents undesired side reactions involving the amino group.

This compound serves as a valuable intermediate in the synthesis of azo dyes. The process involves a two-step reaction sequence: diazotization followed by an azo coupling.

Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. orgsyn.org The resulting diazonium salt is a highly reactive electrophile.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another amine (e.g., naphthol derivatives). orgsyn.orgvulcanchem.com The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form an azo compound, characterized by the -N=N- linkage. These azo compounds are often intensely colored and are widely used as dyes and pigments.

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity involves reduction to an amino group.

The selective reduction of the nitro group in this compound to a primary amino group is a key transformation that yields 2,6-diaminobenzoic acid. researchgate.net This product is a valuable synthetic intermediate. researchgate.netscite.ai This reduction can be achieved using various methods, with catalytic hydrogenation being one of the most common.

Catalytic Hydrogenation: This method involves treating the this compound (or its methyl ester derivative) with hydrogen gas in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in a solvent such as methanol (B129727) under a hydrogen atmosphere. researchgate.net

Chemical Reduction: Alternatively, chemical reducing agents can be employed. A widely used method for the selective reduction of one nitro group in dinitro compounds is the Zinin reduction, which utilizes sulfides, hydrosulfides, or polysulfides as the reducing agent. google.comgoogleapis.com For instance, reacting 2,6-dinitrobenzoic acid with sodium hydrosulfide (B80085) can selectively reduce one nitro group to yield this compound. google.com A similar principle can be applied to reduce the remaining nitro group.

The table below summarizes common conditions for the reduction of the nitro group in this compound derivatives.

Table 1: Reaction Conditions for the Reduction of the Nitro Group

Reagent(s) Catalyst Solvent Product Ref.
Hydrogen Gas (H₂) 10% Palladium on Carbon (Pd/C) Methanol 2,6-Diaminobenzoic acid methyl ester researchgate.net

Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). The nitro group's presence deactivates the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

One notable application of nucleophilic aromatic substitution in the synthesis of this compound itself involves the reaction of a 2-halo-6-nitrobenzoic acid with ammonia (B1221849). google.com In this process, the halide ion acts as the leaving group, and the amino group from ammonia becomes attached to the ring. This reaction is often catalyzed by a cuprous catalyst to proceed under milder conditions. google.com

Another relevant transformation is the Zinin reduction, which involves the selective reduction of one nitro group in a dinitro compound. While not a direct SNAr reaction on this compound, the synthesis of this compound from 2,6-dinitrobenzoic acid utilizes a related principle where a sulfur-based nucleophile (like sulfide, hydrosulfide, or polysulfides) attacks a nitro group, leading to its reduction to an amino group. google.com The success of this selective reduction is highly dependent on the nature and position of other substituents on the aromatic ring. google.com For instance, the presence of an electron-withdrawing group between two nitro groups, such as the carboxylic acid in 2,6-dinitrobenzoic acid, has been reported to make selective reduction more challenging. google.com

Vicarious nucleophilic substitution (VNS) presents another pathway for modifying related structures. For example, the reaction of 1,3-dinitrobenzene (B52904) with α-halocarbanions in the presence of copper(I) tert-butoxide and pyridine (B92270) can lead to the formation of substituted dinitrobenzene derivatives, which could then be further transformed into compounds like this compound. researchgate.net

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo esterification with alcohols to form the corresponding esters. A common example is the synthesis of Methyl 2-amino-6-nitrobenzoate.

One documented method for this transformation involves the reaction of this compound with dimethyl sulfate (B86663) in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 60°C under an inert atmosphere. chemicalbook.com This reaction has been reported to achieve a yield of 91%. chemicalbook.com

Another approach to esterification involves the use of a dehydrating agent. For instance, 2-methyl-6-nitrobenzoic anhydride, in combination with triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), has been shown to be an effective system for the esterification of various carboxylic acids with alcohols. organic-chemistry.orgresearchgate.net This method is noted for its high yields and chemoselectivity under mild conditions. organic-chemistry.orgresearchgate.net While not specifically detailed for this compound, this methodology is applicable to a wide range of carboxylic acids.

The following table summarizes a synthetic route for Methyl 2-amino-6-nitrobenzoate:

ReactantsReagentsSolventConditionsProductYieldReference
This compound, Dimethyl sulfatePotassium carbonateN,N-dimethylformamide60°C, Inert atmosphereMethyl 2-amino-6-nitrobenzoate91% chemicalbook.com

As a carboxylic acid, this compound can react with bases to form salts. Carboxylic acids readily donate a proton to both inorganic and organic bases in a reaction known as neutralization, which is typically exothermic and results in the formation of a salt and water. chemicalbook.com

For example, the reaction of 2-amino-4-nitrobenzoic acid, a structurally similar compound, with amines such as dimethylamine (B145610) and dibutylamine (B89481) in ethanol (B145695) leads to the formation of the corresponding ammonium (B1175870) salts, dimethylazanium (B1225679) 2-amino-4-nitrobenzoate and dibutylazanium (B8487423) 2-amino-4-nitrobenzoate, respectively. nih.gov These salts can be isolated as crystalline solids. nih.gov It is expected that this compound would undergo similar reactions with various bases to form stable salts.

In synthetic procedures, the formation of a salt can be a useful intermediate step. For instance, in the reduction of 2,6-dinitrobenzoic acid to this compound, the starting material can be treated with a base like sodium hydroxide (B78521) to form its sodium salt, which aids in its solubilization before the reduction step. google.com

Decarboxylation is the removal of a carboxyl group from a molecule, typically with the release of carbon dioxide. The stability of the resulting carbanion intermediate often influences the ease of this reaction. The presence of the electron-withdrawing nitro group on the benzene ring of this compound can influence its susceptibility to decarboxylation.

While specific decarboxylation pathways for this compound are not extensively detailed in the provided context, related studies offer insights. For instance, thermal gravimetric analysis (TGA) has shown that this compound exhibits a mass loss at 150°C, which can be attributed to decarboxylation. In some synthetic preparations, such as the amination of 2-chloro-6-nitrobenzoic acid at high temperatures and pressures, decarboxylation can be a significant side reaction. google.com

Studies on related compounds, like 4-nitrocinnamic acid, have shown that decarboxylation can be a challenging step under certain conditions. acs.org However, radical decarboxylation pathways initiated by single-electron transfer have been proposed for other aromatic carboxylic acids, particularly in the presence of a copper catalyst. acs.org

In a different context, the metabolic degradation of 2-nitrobenzoate (B253500) by certain bacteria involves a series of enzymatic reactions, including a decarboxylation step where 2-amino-3-carboxymuconate-6-semialdehyde is converted to 2-aminomuconic semialdehyde by a decarboxylase. nih.gov

Aromatic Ring Functionalization and Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, resulting in the substitution of a hydrogen atom. The regioselectivity of this reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents.

In this compound, the aromatic ring has three substituents:

-NH₂ (amino group): A strongly activating, ortho-, para-directing group.

-NO₂ (nitro group): A strongly deactivating, meta-directing group.

-COOH (carboxylic acid group): A deactivating, meta-directing group.

The directing effects of these groups are in competition. The powerful activating and ortho-, para-directing influence of the amino group will generally dominate the regioselectivity of further electrophilic substitution. masterorganicchemistry.com The amino group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5, and position 4, respectively).

However, the nitro and carboxylic acid groups deactivate the ring, making it less reactive towards electrophiles. The nitro group at position 6 will direct incoming electrophiles to positions 3 and 5 (meta to it). The carboxylic acid at position 1 will direct to positions 3 and 5 (meta to it).

Considering these competing effects:

The amino group strongly activates positions 3, 4, and 5.

The nitro group deactivates the ring but directs to positions 3 and 5.

The carboxylic acid group deactivates the ring and directs to positions 3 and 5.

Therefore, electrophilic attack is most likely to occur at positions 3, 4, and 5. The specific outcome will depend on the reaction conditions and the nature of the electrophile. Steric hindrance can also play a role; attack at position 5 might be less favored than at position 3 due to the proximity of the nitro group. masterorganicchemistry.com For instance, in the nitration of 2-amino-6-methylbenzoic acid, the reaction is directed to the para position relative to the activating amino and methyl groups.

Nucleophilic Aromatic Substitution on Activated Ring Systems

The chemical behavior of this compound in the context of nucleophilic aromatic substitution (SNAr) is dictated by the electronic properties of its substituents. The benzene ring of this compound is considered "activated" towards nucleophilic attack due to the presence of a potent electron-withdrawing group.

General Principles and Ring Activation

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-poor aromatic rings. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), which decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. masterorganicchemistry.comcymitquimica.com

In this compound, the nitro group at the C-6 position strongly activates the ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. The reaction proceeds through a two-step addition-elimination mechanism. govtpgcdatia.ac.in The first, and typically rate-determining, step involves the attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.innih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing group, which is a key stabilizing factor. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. govtpgcdatia.ac.in

While the amino group (-NH₂) at the C-2 position is generally an electron-donating group, which would typically deactivate the ring towards nucleophilic attack, the powerful activating effect of the ortho-positioned nitro group is dominant.

Synthesis of this compound via SNAr

A prominent example of a nucleophilic aromatic substitution reaction on an activated ring system is the synthesis of this compound itself. In this process, a 2-halo-6-nitrobenzoic acid serves as the substrate, where the halogen atom is the leaving group. The reaction with ammonia, which acts as the nucleophile, displaces the halide to yield the final product. google.com This ammonolysis is typically catalyzed by a copper-based catalyst to facilitate the substitution under milder conditions. google.com The starting material, 2-halo-6-nitrobenzoic acid, is highly activated for this reaction because the leaving group (halide) is positioned ortho to the strongly electron-withdrawing nitro group.

The reaction conditions for this synthesis have been optimized for industrial-scale production, focusing on achieving high conversion rates and product purity while minimizing side reactions. google.com The use of various organic solvents, cuprous catalysts, and specific temperature and pressure ranges has been explored to improve yields.

Interactive Table: Synthesis of this compound via Nucleophilic Aromatic Substitution

The following table summarizes research findings on the synthesis of this compound from 2-halo-6-nitrobenzoic acid precursors using ammonia as the nucleophile.

Starting MaterialCatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
2-Chloro-6-nitrobenzoic acidCuprous CatalystOrganic Solvent70–1500.2–3.0>88 google.com
2-Halo-6-nitrobenzoic acid (X=F, Cl, Br, I)Cuprous CatalystOrganic SolventNot specifiedNot specifiedHigh google.com
2-Chloro-6-nitrobenzoic acidMetallic CopperConcentrated AmmoniaElevatedHigh PressureNot specified google.com

Theoretical and Computational Studies of 2 Amino 6 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical study of 2-Amino-6-nitrobenzoic acid. These calculations provide fundamental insights into the molecule's behavior.

The electronic structure of this compound is dictated by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups on the benzene (B151609) ring. DFT calculations are commonly used to model this. For instance, methods like B3LYP with a 6-311++G(d,p) basis set can be employed to optimize the molecular geometry and analyze the electron distribution. nih.govresearchgate.net

The analysis reveals significant charge delocalization across the aromatic system. The amino group increases electron density at the ortho and para positions, while the nitro and carboxyl groups withdraw electron density. vu.nl This push-pull electronic effect influences the molecule's bond lengths, bond angles, and dipole moment. Intramolecular hydrogen bonding is also a key feature, typically occurring between the amino group's hydrogen and the oxygen of the adjacent carboxylic acid group, or between the carboxylic hydrogen and the oxygen of the nitro group. This interaction contributes significantly to the planarity and stability of the molecule's preferred conformation. nih.govresearchgate.net The Voronoi deformation density analysis is a specific method that can identify the orbitals involved in C-N bond formation and quantify charge rearrangements due to the substituents. vu.nl

Table 1: Illustrative Calculated Geometric Parameters for a Substituted Aminobenzoic Acid Derivative

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-NH₂~1.37 Å
Bond LengthC-NO₂~1.48 Å
Bond LengthC-COOH~1.49 Å
Bond LengthC=O~1.22 Å
Bond AngleO-N-O~124°
Bond AngleC-C-N (Amino)~121°

Note: Data is representative of typical values found in computational studies of similar aminonitrobenzoic acid isomers.

Molecular Orbital (MO) theory, and particularly the analysis of Frontier Molecular Orbitals (FMOs), is crucial for understanding the chemical reactivity and electronic properties of this compound. youtube.comlibretexts.orgossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgossila.com

For this compound, the HOMO is typically characterized by π-orbitals with significant contributions from the electron-rich amino group and the benzene ring. researchgate.net Conversely, the LUMO is generally dominated by the π*-orbitals of the electron-withdrawing nitro group. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. wikipedia.org These parameters are critical for predicting the molecule's behavior in chemical reactions and its potential applications in materials science. ossila.com

Table 2: Representative Frontier Molecular Orbital Energies for an Aminonitrobenzoic Acid Isomer

ParameterCalculated Energy (eV)
HOMO Energy-6.5 eV
LUMO Energy-2.8 eV
HOMO-LUMO Gap (ΔE)3.7 eV

Note: Values are illustrative based on DFT calculations for related molecules like 2-amino-5-bromobenzoic acid and are used to represent the typical output of such an analysis. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to explore the physical movements and conformational possibilities of the molecule, providing a dynamic picture of its behavior.

This compound possesses conformational flexibility due to the potential for rotation around the single bonds connecting the carboxylic acid, amino, and nitro groups to the benzene ring. Theoretical calculations can map the potential energy surface to identify different stable conformers and the energy barriers between them. Studies on similar molecules, such as 2-amino-5-bromobenzoic acid, have shown that multiple conformers can exist. researchgate.net The most stable conformer is typically planar, stabilized by the strong intramolecular hydrogen bond between the amino and carboxyl groups. By calculating the relative energies of all possible conformers, computational methods can diagnose the most stable geometric structure that the molecule is likely to adopt under normal conditions. researchgate.net

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be used to interpret experimental data. By performing harmonic vibrational frequency calculations using DFT, one can predict the infrared (IR) and Raman spectra of this compound. nih.govscirp.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the N-H, C=O, or N-O bonds, or the bending of the benzene ring. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results. scirp.org

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths. These predictions are invaluable for assigning absorption bands observed in experimental UV-Vis spectra. researchgate.net

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Isomer (5-amino-2-nitrobenzoic acid)

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled B3LYP) (cm⁻¹)
O-H Stretch3488-3490
N-H₂ Asymmetric Stretch3375-3374
C=O Stretch168516881684
NO₂ Asymmetric Stretch157815801577
NO₂ Symmetric Stretch135013521351

Source: Adapted from computational studies on 5-amino-2-nitrobenzoic acid to illustrate the method's accuracy. nih.gov

Reaction Pathway and Mechanism Elucidation

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. For this compound, this can include studying its synthesis or its role as a reactant. For example, one synthesis route involves the vicarious nucleophilic substitution of 3-nitrobenzoic acid. researchgate.net Theoretical methods can model the entire reaction coordinate for such a process.

By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed. A crucial part of this is locating the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key determinant of the reaction rate. researchgate.net These calculations can provide detailed, step-by-step insights into bond-breaking and bond-forming processes that are difficult to observe experimentally.

Transition State Analysis

Detailed transition state analyses for reactions directly involving this compound are not extensively reported in the available scientific literature. However, computational studies on related nitroaromatic compounds provide insight into the types of mechanisms they can undergo. For instance, the vicarious nucleophilic substitution of 1,3-dinitrobenzene (B52904), a related dinitroaromatic compound, is believed to proceed through a σ-adduct intermediate. researchgate.net This type of analysis, which identifies the high-energy transition state structure on the reaction pathway, is crucial for understanding reaction kinetics and mechanisms. Future computational work could apply similar methods, such as Density Functional Theory (DFT), to model the transition states for reactions of this compound, such as its synthesis via amination or its metabolic transformations.

Kinetic and Thermodynamic Studies

Direct kinetic and thermodynamic data for this compound are limited, but studies on analogous compounds offer valuable insights.

Kinetic Studies: Research on the oxidation of m-amino and m-nitro benzoic acid hydrazides using Thallium(III) has been conducted to understand their reaction kinetics. orientjchem.org In this study, the reaction order with respect to the oxidant was found to be unity, while it was fractional for the hydrazide substrate, suggesting the formation of a complex in equilibrium with the reactants. orientjchem.org The pseudo-first-order rate constants were determined for both m-amino and m-nitro benzoic acid hydrazides, providing a quantitative measure of their reactivity under the studied conditions. orientjchem.org Such studies highlight how the electronic nature of amino and nitro substituents on the benzoic acid core influences reaction rates.

Thermodynamic Studies: Experimental and computational thermochemical studies on derivatives of 2-benzoxazolinone, a heterocyclic structure with some similarities to the aminobenzoic acid core, have been performed. Specifically, the standard molar enthalpies of formation in the solid state (ΔfHm°(cr)) and sublimation (ΔgcrHm°) have been determined for 6-nitro-2-benzoxazolinone. mdpi.com These values are crucial for determining the gas-phase enthalpy of formation and assessing the compound's thermodynamic stability. mdpi.com The study revealed that the introduction of a nitro group into the benzoxazolinone core is an enthalpically favorable process. mdpi.com

Thermodynamic Data for 6-Nitro-2-benzoxazolinone at T = 298.15 K mdpi.com
PropertyValue (kJ·mol⁻¹)
Standard Molar Enthalpy of Formation (crystal)-225.0 ± 2.4
Standard Molar Enthalpy of Sublimation128.9 ± 1.2
Standard Molar Enthalpy of Formation (gas)-96.1 ± 2.7

These studies on related structures underscore the importance of the amino and nitro groups in defining the kinetic and thermodynamic behavior of the parent molecule.

Structure-Activity Relationship (SAR) Studies

While SAR studies focusing specifically on this compound are not common, the molecule serves as a key structural motif in more complex derivatives that exhibit significant biological activities. The SAR of these derivatives provides valuable information on how modifications to the core structure influence their function.

General Principles for Benzoic Acid Derivatives: SAR studies on various benzoic acid derivatives have revealed key structural requirements for biological activity. For potent activity, hydrophilic substituents on the phenyl ring are often necessary to facilitate interactions with polar amino acid residues in biological targets. The planar phenyl core itself is critical for enhancing hydrophobic interactions. The relative positions of functional groups are also crucial; for example, in herbicidal analogues of 6-methylanthranilic acid, isomers where the carboxyl and amino groups are not ortho to each other are inactive. researchgate.net

Derivatives as Monoamine Oxidase (MAO) Inhibitors: A series of hydrazones derived from 2-amino-6-nitrobenzothiazole (B160904) (a structure incorporating the 2-amino-6-nitro motif within a thiazole (B1198619) ring) have been investigated as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), enzymes linked to neurodegenerative diseases. nih.gov Kinetic studies showed that the lead compounds act as competitive and reversible inhibitors. nih.gov The SAR analysis revealed several important structural features for potency and selectivity. nih.gov

Activity of Lead 2-Amino-6-nitrobenzothiazole Derivatives Against MAO Enzymes nih.gov
CompoundTargetIC₅₀Selectivity Index (SI)
Compound 31 (N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide)MAO-B1.8 ± 0.3 nM766.67
Compound 6 (N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide)MAO-A0.42 ± 0.003 µM-

Molecular modeling of these compounds indicated that their binding is stabilized by π-π stacking and hydrogen bond interactions within the enzyme's active site. nih.gov

Derivatives as Acetylcholinesterase (AChE) Inhibitors: The same library of 2-amino-6-nitrobenzothiazole-derived hydrazones was also evaluated for acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease treatment. researchgate.net Several compounds demonstrated potent inhibition in the nanomolar to micromolar range. Compound 8 from this series was identified as a particularly potent AChE inhibitor, with an IC₅₀ value comparable to the standard drug Donepezil. researchgate.net This highlights the versatility of the 2-amino-6-nitrobenzothiazole scaffold in designing enzyme inhibitors.

Activity of a Lead 2-Amino-6-nitrobenzothiazole Derivative Against AChE researchgate.net
CompoundTargetIC₅₀
Compound 8AChE0.064 ± 0.001 µM
Donepezil (Reference)AChE0.084 ± 0.002 µM

These studies collectively demonstrate that the this compound framework, when incorporated into larger, more complex structures, can be a valuable starting point for developing potent and selective biologically active agents. The specific arrangement and nature of the substituents are critical in determining the ultimate activity and target selectivity.

Biological and Biochemical Research Applications

Role as a Metabolite and Related Biochemical Pathways

Secondary Metabolite of Dinitrobenzyl Glucuronide

2-Amino-6-nitrobenzoic acid has been identified as a urinary and biliary metabolite in rats, arising from the secondary metabolism of dinitrotoluene compounds. Specifically, it is formed from 2,6-dinitrobenzyl glucuronide (2,6-DNB-G), which is a major biliary metabolite of the hepatocarcinogen 2,6-dinitrotoluene (B127279) (2,6-DNT). researchgate.net In studies involving male Wistar rats dosed with 2,6-DNB-G, this compound was detected in the urine and bile, accounting for approximately 0.2% of the administered dose. researchgate.net This metabolic step is part of a complex biotransformation pathway that occurs after the primary metabolites are excreted into the bile and subsequently processed by intestinal bacteria. nih.gov

The initial metabolism of 2,6-DNT in the liver produces 2,6-dinitrobenzyl alcohol glucuronide (2,6-DNBAlcGluc), which is then excreted. researchgate.net Further metabolism leads to the formation of this compound, highlighting its role as a secondary metabolite in the enterohepatic circulation of dinitrotoluene derivatives. researchgate.net

Table 1: Metabolites Detected After Administration of 2,6-Dinitrobenzyl Glucuronide (2,6-DNB-G) in Rats

Metabolite Percentage of Dose Detected Location
2,6-Dinitrobenzyl glucuronide (2,6-DNB-G) ~18% Urine/Bile
This compound ~0.2% Urine/Bile
2,6-Dinitrobenzyl alcohol < 0.1% Urine/Bile

Data sourced from studies on male Wistar rats. researchgate.net

Connection to Dinitrotoluene Metabolism and Genotoxic Compounds

The formation of this compound is an integral part of the metabolic pathway of dinitrotoluenes (DNTs), which are recognized as animal carcinogens and priority pollutants. researchgate.netnih.govchemicalbook.com The metabolism of DNT isomers, particularly 2,6-DNT, is linked to the production of genotoxic compounds. nih.govchemicalbook.com The metabolic activation of DNT involves initial oxidation in the liver, followed by biliary excretion of glucuronide conjugates like 2,6-DNB-G. researchgate.netnih.gov

Enzyme Interaction and Modulation

Binding to Active Sites and Enzyme Inhibition/Activation

While specific studies detailing the direct inhibition or activation of enzymes by this compound are not extensively documented in the available research, the molecular structure suggests a potential for interaction with enzyme active sites. The presence of amino, nitro, and carboxylic acid functional groups allows for various types of chemical interactions.

Research on structurally similar compounds provides context for potential interactions. For instance, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been synthesized and investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. These related compounds have been shown to exhibit competitive, reversible inhibition, binding within the enzyme's active site. However, direct evidence of this compound acting as an enzyme modulator is limited.

Hydrogen Bonding and Halogen Bonding Interactions with Proteins

The functional groups of this compound, specifically the carboxylic acid and amino groups, are capable of acting as both hydrogen bond donors and acceptors. These interactions are fundamental to the binding of small molecules to protein active sites. proteinstructures.com The oxygen atoms of the nitro and carboxyl groups can act as hydrogen bond acceptors, while the hydrogen atoms of the amino and carboxyl groups can act as donors.

While general principles of biochemistry suggest these interactions are possible, specific research delineating the hydrogen bonding patterns between this compound and the amino acid residues of an enzyme active site is not detailed in the searched scientific literature. Studies on isomers like 2-amino-5-nitrobenzoic acid have explored hydrogen bonding in a crystallographic context, revealing how molecules interact with each other to form a stable crystal lattice, but this does not describe interactions with proteins.

Biochemical Research on Enzyme Activities and Metabolic Pathways

This compound serves as an important reference standard in biochemical research, particularly in studies of nitroaromatic compound metabolism. researchgate.net Due to the difficulty in identifying unknown metabolites, the synthesis of known compounds is crucial for unequivocal identification.

A significant application in this area is the synthesis of carbon-14 (B1195169) labeled this compound. This radiolabeled version allows researchers to trace the metabolic fate of dinitrotoluenes in biological systems with high precision. By using it as a reference substance, scientists can confirm the presence and quantity of this specific metabolite in complex biological samples like urine and bile, thereby helping to elucidate the complete metabolic and detoxification pathways of related toxic compounds. researchgate.net

Development of Biologically Active Substances

This compound serves as a versatile starting material in the synthesis of a variety of heterocyclic compounds and other derivatives that exhibit a range of biological activities. Its unique structure, featuring an amino group, a carboxylic acid group, and a nitro group on a benzene (B151609) ring, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. Researchers have explored its potential in creating compounds with antimicrobial, enzyme inhibitory, and other pharmacological properties.

Beyond quinazolinones, this compound can be a precursor for other heterocyclic systems. For example, it is a key intermediate for more complex molecules that may possess biological activity google.com. The amino and carboxylic acid groups can participate in cyclization reactions to form seven-membered rings, such as in the synthesis of benzodiazepine (B76468) derivatives, another class of pharmacologically important compounds known for their effects on the central nervous system researchgate.netmdpi.comsemanticscholar.org.

Furthermore, derivatives of aminobenzoic acids, in general, have been investigated for a wide array of therapeutic applications. Studies on related aminobenzoic acid derivatives have shown potential antimicrobial and cytotoxic activities tubitak.gov.trresearchgate.netnih.govplos.orgchitkara.edu.in. For example, thio-derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic effects tubitak.gov.tr. This suggests that derivatives of this compound could also be explored for similar activities.

The following table summarizes some of the biologically active substances derived from precursors including or related to this compound, showcasing the diversity of compounds and their reported biological effects.

Compound ClassSpecific Derivative ExampleBiological ActivityKey Findings
Quinazolinones8-nitro-2-thioxo-3-substituted quinazolin-4-onesAntibacterial, Anti-plateletExhibited limited in vitro activity researchgate.net.
Thio-derivatives of Aminobenzoic Acids2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivativesAntifungal, Antibacterial, CytotoxicSome derivatives were more active than the reference antifungal ketoconazole (B1673606) and showed lower toxicity tubitak.gov.tr.
BenzodiazepinesGeneral benzodiazepine derivativesAnxiolytic, Anticonvulsant, Sedative-hypnoticDerivatives are known to have a wide range of effects on the central nervous system researchgate.netmdpi.com.

Advanced Applications in Materials Science and Industrial Processes

Utilization in Polymer and Coating Formulations

2-Amino-6-nitrobenzoic acid is utilized in the formulation of specialized polymers and coatings to impart desirable properties such as enhanced thermal stability and chemical resistance labproinc.com. The presence of the aromatic ring and the reactive functional groups allows it to be incorporated into polymer backbones or used as an additive, modifying the final characteristics of the material.

Incorporating this compound into polymer structures can significantly enhance their thermal stability labproinc.com. The rigid aromatic structure of the molecule contributes to a higher degradation temperature of the resulting polymer. Research into copolymers containing aminobenzoic acid moieties has shown that these components can improve thermal stability geno-chem.com. The mechanism for this enhancement involves the ability of the aromatic and nitro groups to dissipate heat and stabilize the polymer chains against thermal decomposition. This property is particularly valuable in the development of high-performance plastics and composites that are required to maintain their structural integrity at elevated temperatures.

Table 1: Contribution of this compound to Polymer Properties

Property Contribution Mechanism
Thermal Stability Enhancement The rigid aromatic ring and nitro group help dissipate heat and stabilize the polymer matrix against decomposition at high temperatures labproinc.com.

| Chemical Resistance | Improvement | The amino and carboxylic acid groups can interact with metal surfaces, forming a protective layer that inhibits corrosion labproinc.comcymitquimica.com. |

The inclusion of this compound in coating formulations serves to improve their chemical resistance, particularly against corrosion labproinc.com. Derivatives of aminobenzoic acid have been shown to act as effective corrosion inhibitors for metals in acidic environments cymitquimica.com. When used in a coating, the molecule can adhere to the metal substrate. The amino and carboxyl groups can form a protective film that acts as a barrier to corrosive agents, thereby preventing degradation of the underlying material labproinc.comcymitquimica.com. This makes it a useful component in protective coatings for industrial equipment, infrastructure, and marine applications where resistance to harsh chemical environments is critical.

Role in Dye and Pigment Production

This compound is an important precursor in the synthesis of a variety of colorants, especially azo dyes cymitquimica.com. Its specific combination of functional groups plays a critical role in determining the final color, solubility, and fastness properties of the dyes.

Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest class of synthetic dyes used in industry. The synthesis of these dyes begins with a process called diazotization, where a primary aromatic amine is converted into a diazonium salt. This compound, containing a primary amino group, is an ideal starting material for this reaction indiamart.com. The resulting diazonium salt is then reacted with a coupling component (typically a phenol (B47542) or another aromatic amine) in an electrophilic aromatic substitution reaction to form the final azo dye indiamart.com. The specific structure of the diazonium salt from this compound and the chosen coupling partner dictates the final color of the dye.

The color and solubility of the dyes derived from this compound are heavily influenced by its functional groups, which act as auxochromes and chromophores.

Amino Group (-NH2): This is a powerful electron-donating group and acts as an auxochrome. Auxochromes are groups that intensify the color produced by the chromophore (the azo group). The amino group typically causes a bathochromic shift, deepening the color and moving it towards the red end of the spectrum acs.org.

Carboxylic Acid Group (-COOH): This group can also function as an auxochrome. More significantly, it greatly enhances the water solubility of the dye, particularly when it is converted to its salt form (-COO⁻Na⁺) under alkaline conditions. Improved solubility is crucial for the application of dyes in textile dyeing processes acs.org.

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is part of the chromophore system. It can further modify the color of the dye, often making it deeper and improving properties like lightfastness.

The interplay between these groups allows for the fine-tuning of the dye's characteristics. For instance, the presence of both the amino and carboxyl groups can lead to dyes with good solubility and strong color intensity acs.org.

Table 2: Functional Groups in this compound and Their Role in Dyes

Functional Group Type Influence on Dye Properties
Azo Group (-N=N-) Chromophore Primary color-producing group in the final dye.
Amino Group (-NH2) Auxochrome (Electron-donating) Intensifies and deepens color (bathochromic shift) acs.org.
Carboxylic Acid Group (-COOH) Auxochrome / Solubilizing Group Can modify color; significantly increases water solubility upon salt formation acs.org.

| Nitro Group (-NO2) | Chromophore (Electron-withdrawing) | Modifies and deepens color; can improve lightfastness. |

Applications in Analytical Chemistry as a Reagent

While this compound is sold in reagent-grade purities, indicating its suitability for laboratory use, specific applications as a primary analytical reagent are not extensively documented in scientific literature. Related compounds, such as 5,5′-dithiobis(2-nitrobenzoic acid), are well-known reagents used in spectrophotometric methods, for example, in the quantification of thiols. However, direct and established analytical methods employing this compound as the key detecting or measuring agent are not readily found. Its primary role in a laboratory setting remains that of a building block or intermediate in organic synthesis cymitquimica.com.

Complex Formation with Metal Ions

This compound possesses functional groups that make it an effective ligand for forming coordination complexes with various metal ions. Like other amino acids, it can act as a chelating agent, binding to a central metal atom through more than one of its atoms.

The primary coordination sites are the nitrogen atom of the amino group and an oxygen atom from the deprotonated carboxylate group. This allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring can influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes.

Research on the closely related isomer, 2-amino-5-nitrobenzoic acid, has demonstrated the formation of one-dimensional coordination polymers with nickel(II) and cobalt(II) ions. In these structures, the aminonitrobenzoate ligand coordinates to the metal centers, and these units are further linked by other ligands to form extended polymer chains acs.org. This serves as a strong precedent, suggesting that this compound is also capable of forming similar coordination polymers. These materials are of significant interest in materials science due to their potential applications in catalysis, magnetism, and gas storage.

The coordination of metal ions with aminobenzoic acid derivatives can be investigated using various spectroscopic and analytical techniques, including FT-IR and UV-Vis spectroscopy, to confirm the involvement of the functional groups in bonding with the metal ion uvt.ro.

Table 2: Predicted Coordination Properties of this compound

PropertyDescription
Primary Donor Atoms Nitrogen (from -NH2 group), Oxygen (from -COO- group)
Typical Coordination Mode Bidentate (Chelating)
Potential Metal Ions Transition metals (e.g., Cu2+, Ni2+, Co2+, Zn2+, Cd2+) nih.gov
Resulting Structure Mononuclear complexes or extended structures like coordination polymers
Influencing Factors pH of the medium, nature of the metal salt, presence of other ligands

Table 3: Example of Coordination Polymers with a Related Isomer (2-amino-5-nitrobenzoic acid)

Metal IonAncillary LigandResulting Polymer StructureReference
Nickel(II)4,4'-bipyridine[Ni(L)(4,4'-bpy)(H2O)2]n·L (L = 2-amino-5-nitrobenzoate) acs.org
Cobalt(II)4,4'-bipyridine[Co(L)(4,4'-bpy)(H2O)2]n·L (L = 2-amino-5-nitrobenzoate) acs.org

Derivatives and Analogues of 2 Amino 6 Nitrobenzoic Acid

Synthesis and Characterization of Substituted Derivatives

The aromatic ring of 2-amino-6-nitrobenzoic acid is amenable to substitution reactions, allowing for the introduction of various functional groups that can significantly alter the compound's characteristics.

Halogenation of the aminonitrobenzoic acid scaffold is a common strategy to modulate electronic properties and lipophilicity.

2-Amino-4-bromo-6-nitrobenzoic acid has the chemical formula C7H5BrN2O4 and a molecular weight of 261.03 g/mol . echemi.com Its synthesis can be approached through methods analogous to other halogenated aromatic compounds, often involving electrophilic aromatic substitution on a suitably protected precursor.

2-Chloro-6-nitrobenzoic acid is a key intermediate in the synthesis of this compound itself. google.comgoogle.com One synthetic route involves the oxidation of 2-chloro-6-nitrotoluene (B1664060) using a strong oxidizing agent like potassium permanganate (B83412) in an alkaline solution. prepchem.comchemicalbook.com The reaction mixture is heated, and after workup and acidification, 2-chloro-6-nitrobenzoic acid precipitates and can be isolated. prepchem.comchemicalbook.com Another method involves the reaction of 2-chloro-6-nitrobenzyl alcohol with nitric acid. chemicalbook.com The synthesis of this compound can then be achieved by reacting 2-chloro-6-nitrobenzoic acid with ammonia (B1221849) in the presence of a copper catalyst. google.comgoogle.com This aminolysis reaction is carried out in an organic solvent under mild conditions. google.com

Properties of Halogenated Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-Amino-4-bromo-6-nitrobenzoic acid1167056-67-8C7H5BrN2O4261.03
2-Chloro-6-nitrobenzoic acidNot specified in resultsC7H4ClNO4201.56

The introduction of a hydroxyl group can increase the polarity and hydrogen bonding capability of the molecule. The synthesis of hydroxylated derivatives often involves multi-step processes. For instance, 2-hydroxy-4-nitrobenzoic acid can serve as a precursor. nbinno.com Its nitro group can be reduced to an amino group, yielding 4-amino-2-hydroxybenzoic acid, which is a valuable intermediate for various heterocyclic compounds. nbinno.com The synthesis of 2-hydroxy-4-aminobenzoic acid can also be achieved from 2-amino-4-nitrobenzoic acid by a diazotization process followed by boiling. googleapis.com

Isomers of aminonitrobenzoic acid serve as important compounds for comparative studies and as precursors in various synthetic pathways.

3-Amino-2-nitrobenzoic acid : This isomer is a versatile intermediate in organic synthesis, particularly for creating complex heterocyclic systems which are common in drug molecules. The presence of the carboxylic acid, amino, and nitro groups allows for a variety of chemical transformations.

4-Amino-3-nitrobenzoic acid : With the molecular formula C7H6N2O4, this compound is a valuable building block in the synthesis of pharmaceuticals and dyes. nbinno.com The electron-withdrawing nitro group enhances the acidity of the carboxylic acid, while the amino group provides a site for further modifications. nbinno.com It is used as an intermediate in the development of anti-inflammatory and analgesic drugs. nbinno.com

2-Amino-5-nitrobenzoic acid : This compound features an amino group ortho to the carboxylic acid and a nitro group para to the amino group. nih.gov Its molecular structure is essentially planar, and in the crystalline state, it forms inversion dimers linked by hydrogen bonds. nih.gov

Functionalization at Carboxylic Acid Moiety (e.g., Esters, Amides)

The carboxylic acid group of this compound is a prime site for derivatization to form esters and amides. These reactions are fundamental in organic synthesis and are used to modify the parent compound's properties for various applications.

Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst or by using an alkylating agent. For example, methyl 2-amino-6-nitrobenzoate can be synthesized by reacting this compound with methyl p-toluenesulfonate and triethylamine (B128534) in dimethylformamide (DMF). prepchem.com

Amide formation involves the reaction of the carboxylic acid with an amine, often activated by a coupling agent. These amide derivatives are crucial in medicinal chemistry. For instance, derivatives of aminonitrobenzoic acid are integral to building heterocyclic systems like quinazolin-4-ones, which are investigated for various biological activities.

Structure-Activity Relationships of Derivatives

The systematic modification of the this compound structure allows for the investigation of structure-activity relationships (SAR). SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound.

For example, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones were synthesized and evaluated as inhibitors of monoamine oxidase A and B (MAO-A/MAO-B). nih.gov These studies revealed that certain structural features were significant for the potency and selectivity of MAO-B inhibition. nih.gov For instance, N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide was identified as a highly potent MAO-B inhibitor. nih.gov Kinetic studies showed that these compounds exhibited competitive and reversible inhibition. nih.govresearchgate.net Molecular modeling and docking studies helped to understand the binding interactions within the enzyme's active site, highlighting the importance of π-π stacking and hydrogen bond interactions for effective stabilization of the ligand-protein complex. nih.gov

Applications of Derivatives in Pharmaceutical and Material Sciences

Derivatives of this compound are valuable intermediates in the synthesis of a range of compounds for pharmaceutical and material science applications. google.com

In the pharmaceutical industry , these derivatives serve as building blocks for synthesizing more complex molecules with potential therapeutic activities. For example, aminonitrobenzoic acid derivatives are used to construct heterocyclic systems that form the core of many drug molecules. They are key intermediates in the synthesis of compounds investigated for their anti-inflammatory, analgesic, and antimicrobial properties. nbinno.comnih.gov Specifically, 2-amino-6-nitrobenzothiazole (B160904) derivatives have been designed and synthesized as potent inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets for neurodegenerative disorders. nih.govresearchgate.netresearchgate.net

In material sciences , the functional groups of these derivatives allow for their incorporation into polymers or other materials. They are also used in the production of dyes and pigments. nbinno.com For instance, 4-Amino-3-nitrobenzoic acid is utilized in the synthesis of azo dyes, which are important in the textile industry. nbinno.com

Q & A

Q. How can 2-amino-6-nitrobenzoic acid be unambiguously identified and characterized in a research setting?

Answer:

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₇H₆N₂O₄, MW 182.13) .
  • Spectroscopic Analysis :
    • NMR : Assign peaks using ¹H and ¹³C NMR, noting the deshielding effects of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. The amino (-NH₂) group may show broad signals due to proton exchange .
    • IR : Identify characteristic stretches for -NO₂ (~1520–1350 cm⁻¹), -COOH (~2500–3300 cm⁻¹ for O-H), and -NH₂ (~3300–3500 cm⁻¹) .
  • Elemental Analysis : Verify C, H, and N percentages against theoretical values derived from the molecular formula .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Nitration of Anthranilic Acid : Start with anthranilic acid (2-aminobenzoic acid), subject it to nitration using a mixture of HNO₃ and H₂SO₄. Monitor regioselectivity to ensure nitro group addition at the 6-position .
  • Protection Strategies : Protect the amino group via acetylation before nitration to prevent undesired side reactions. Deprotect using acid hydrolysis post-nitration .
  • Purification : Recrystallize from ethanol/water mixtures to isolate pure product, confirmed via melting point (literature discrepancies require validation via differential scanning calorimetry, DSC) .

Q. How can spectroscopic techniques resolve ambiguities in the substitution pattern of this compound?

Answer:

  • NOESY/ROESY NMR : Detect spatial proximity between the amino and nitro groups to confirm their positions on the benzene ring .
  • HPLC-MS Coupling : Use hyphenated techniques to correlate retention times with mass fragments, distinguishing positional isomers (e.g., 2-amino-4-nitrobenzoic acid vs. This compound) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Answer:

  • Crystal Growth : Optimize solvent systems (e.g., DMSO/water) to obtain single crystals suitable for X-ray diffraction .
  • Data Collection/Refinement :
    • Use SHELXL for structure refinement, particularly for handling anisotropic displacement parameters and hydrogen bonding networks .
    • Employ WinGX/ORTEP-3 for visualization of thermal ellipsoids and packing diagrams, critical for interpreting intermolecular interactions (e.g., hydrogen bonds between -COOH and -NH₂ groups) .
  • Disorder/Twinning : Apply twin-law corrections in SHELXL if multiple crystal domains are observed .

Q. How does the electronic structure of this compound influence its reactivity in organic synthesis?

Answer:

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The nitro group reduces electron density at the 6-position, directing substitutions to the 4-position .
  • Experimental Validation : Perform Suzuki-Miyaura coupling reactions to test predicted reactivity, using palladium catalysts to introduce aryl/alkyl groups .

Q. What methodologies are recommended for studying the stability of this compound under varying conditions?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures, noting potential decarboxylation or nitro group reduction .
  • Photolytic Degradation : Expose to UV-Vis light and monitor via HPLC for nitro-to-nitroso transformations .
  • pH-Dependent Stability : Use buffer solutions across a pH range (2–12) to assess hydrolysis of the carboxylic acid or nitro groups .

Q. How can isotopic labeling (e.g., ¹⁴C) be utilized to track this compound in metabolic or degradation studies?

Answer:

  • Synthesis of Labeled Analog : Incorporate ¹⁴C at the nitro or carboxyl group via custom synthesis (e.g., using ¹⁴C-nitrating agents) .
  • Tracing Applications :
    • LC-MS/MS : Quantify labeled metabolites in biological matrices.
    • Autoradiography : Map distribution in in vitro systems .

Q. What strategies mitigate conflicting literature data on physical properties (e.g., melting point)?

Answer:

  • Standardized Protocols : Replicate measurements using calibrated equipment (e.g., DSC for melting points) and report solvent systems for recrystallization .
  • Interlaboratory Validation : Collaborate to cross-verify data, addressing impurities or polymorphic variations .

Q. How is this compound employed in the synthesis of bioactive heterocycles?

Answer:

  • Cyclization Reactions : React with thioureas to form benzothiazole derivatives, leveraging the amino and nitro groups as directing agents .
  • Peptide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid to amines, generating amide-linked prodrugs .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.